Methyl 3-(3,5-dichloro-4-fluorobenzoyl)oxolane-3-carboxylate

Catalog No.
S14014089
CAS No.
M.F
C13H11Cl2FO4
M. Wt
321.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-(3,5-dichloro-4-fluorobenzoyl)oxolane-3-c...

Product Name

Methyl 3-(3,5-dichloro-4-fluorobenzoyl)oxolane-3-carboxylate

IUPAC Name

methyl 3-(3,5-dichloro-4-fluorobenzoyl)oxolane-3-carboxylate

Molecular Formula

C13H11Cl2FO4

Molecular Weight

321.12 g/mol

InChI

InChI=1S/C13H11Cl2FO4/c1-19-12(18)13(2-3-20-6-13)11(17)7-4-8(14)10(16)9(15)5-7/h4-5H,2-3,6H2,1H3

InChI Key

NKOCCNJCXWYGLN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCOC1)C(=O)C2=CC(=C(C(=C2)Cl)F)Cl

Methyl 3-(3,5-dichloro-4-fluorobenzoyl)oxolane-3-carboxylate is a synthetic compound characterized by its unique oxolane (tetrahydrofuran) ring structure combined with a dichloro-fluorobenzoyl moiety. This compound features a methyl ester functional group, which is significant in organic synthesis and medicinal chemistry. The presence of both chlorine and fluorine substituents on the aromatic ring enhances its biological activity and potential for various applications.

The chemical behavior of methyl 3-(3,5-dichloro-4-fluorobenzoyl)oxolane-3-carboxylate can be explored through several types of reactions:

  • Esterification: The carboxylate can react with alcohols to form new esters.
  • Nucleophilic Substitution: The halogen atoms (chlorine and fluorine) can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Reduction Reactions: The carbonyl group in the oxolane can be reduced to alcohols or other functional groups under appropriate conditions.

These reactions are crucial for modifying the compound to enhance its properties or to synthesize derivatives for further study.

Methyl 3-(3,5-dichloro-4-fluorobenzoyl)oxolane-3-carboxylate exhibits notable biological activities, particularly in the field of pharmaceuticals. Its structural components suggest potential interactions with biological targets such as enzymes or receptors. Compounds with similar structures are often investigated for their efficacy as anti-inflammatory, analgesic, or anticancer agents.

Studies have indicated that halogenated compounds can exhibit enhanced potency due to increased lipophilicity and improved binding affinity to biological targets. This compound's unique combination of functional groups may contribute to its biological profile.

The synthesis of methyl 3-(3,5-dichloro-4-fluorobenzoyl)oxolane-3-carboxylate can be achieved through several methods:

  • Condensation Reactions: Starting from commercially available 3,5-dichloro-4-fluorobenzoic acid, condensation with oxolane derivatives can yield the desired compound.
  • Esterification: The carboxylic acid can be converted into the methyl ester using methanol and an acid catalyst.
  • Multi-step Synthesis: A combination of halogenation, cyclization, and esterification processes may be employed to construct the molecule stepwise.

These methods allow for flexibility in the synthesis process, enabling modifications to optimize yields and purity.

Methyl 3-(3,5-dichloro-4-fluorobenzoyl)oxolane-3-carboxylate has potential applications in:

  • Pharmaceutical Development: As a lead compound in drug discovery for various therapeutic areas.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity.
  • Material Science: Exploration as a building block for polymers or other advanced materials.

The versatility of this compound makes it a candidate for further research in multiple fields.

Interaction studies involving methyl 3-(3,5-dichloro-4-fluorobenzoyl)oxolane-3-carboxylate focus on its binding affinities with specific proteins or enzymes. Techniques such as:

  • Molecular Docking Studies: To predict how this compound interacts at the molecular level with target proteins.
  • In Vitro Assays: To assess biological activity and efficacy against specific disease models.

These studies are essential for understanding the compound's mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with methyl 3-(3,5-dichloro-4-fluorobenzoyl)oxolane-3-carboxylate, including:

Uniqueness

The uniqueness of methyl 3-(3,5-dichloro-4-fluorobenzoyl)oxolane-3-carboxylate lies in its combination of an oxolane ring with a dichlorofluorobenzoyl moiety. This specific arrangement may confer distinct physical properties and biological activities that are not present in similar compounds. Its potential interactions within biological systems make it a valuable candidate for further exploration in medicinal chemistry and related fields.

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Exact Mass

320.0018424 g/mol

Monoisotopic Mass

320.0018424 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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